molecular formula C12H16N2S B2549109 1-Allyl-3-(4-ethylphenyl)thiourea CAS No. 220604-75-1

1-Allyl-3-(4-ethylphenyl)thiourea

Cat. No.: B2549109
CAS No.: 220604-75-1
M. Wt: 220.33
InChI Key: BIMIIYCIMBHCGX-UHFFFAOYSA-N
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Description

1-Allyl-3-(4-ethylphenyl)thiourea is an organosulfur compound with the molecular formula C12H16N2S and a molecular weight of 220.34 g/mol It is a thiourea derivative, characterized by the presence of an allyl group and an ethylphenyl group attached to the thiourea moiety

Preparation Methods

The synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-ethylphenylamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs .

Chemical Reactions Analysis

1-Allyl-3-(4-ethylphenyl)thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(4-ethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its observed antibacterial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Allyl-3-(4-ethylphenyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMIIYCIMBHCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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